molecular formula C12H14F2O3S B1429237 (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate CAS No. 681128-40-5

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No.: B1429237
CAS No.: 681128-40-5
M. Wt: 276.3 g/mol
InChI Key: BCKQZBURCGQHFI-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C12H14F2O3S It is characterized by the presence of a difluorocyclobutyl group attached to a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (3,3-Difluorocyclobutyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted cyclobutyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfonic acids or sulfides.

Scientific Research Applications

Chemistry: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of difluorocyclobutyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. The difluorocyclobutyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorocyclobutyl group can form strong interactions with proteins, enzymes, or receptors, modulating their activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • (3,3-Difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate
  • (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Uniqueness: this compound is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds without the difluorocyclobutyl group.

Biological Activity

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a synthetic compound characterized by its unique difluorocyclobutyl group and a sulfonate moiety. Its molecular formula is C12H14F2O3S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in drug development and its interactions with various biological targets.

The synthesis of this compound typically involves the reaction between (3,3-Difluorocyclobutyl)methanol and 4-methylbenzenesulfonyl chloride, often utilizing bases like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis. The purification process generally includes recrystallization or column chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Binding : The difluorocyclobutyl group enhances the compound's ability to form strong interactions with proteins, enzymes, or receptors, thereby modulating their activity.
  • Sulfonate Group : This moiety increases the solubility and stability of the compound, facilitating its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • P2X3 Receptor Antagonism : The compound has been identified as a P2X3 receptor antagonist, which plays a crucial role in pain perception and various sensory processes. Its antagonistic effects on these receptors suggest potential applications in treating pain-related disorders .
  • Calcium Channel Modulation : It has been shown to affect T-type calcium channels, which are implicated in nociception. Studies indicate that compounds targeting these channels can alleviate pain responses in models of diabetic neuropathy .

Case Studies

  • Pain Management : In a study involving diabetic neuropathy models, this compound demonstrated significant antinociceptive effects by selectively inhibiting P2X3 receptor activity. This provides a potential therapeutic avenue for chronic pain management .
  • Inflammatory Responses : Research exploring the role of P2X3 receptors in inflammatory conditions highlighted the compound's ability to modulate ATP-induced responses in sensory neurons, suggesting its utility in treating conditions like asthma and bladder pain syndrome .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundP2X3 receptor antagonist; calcium channel modulationInhibits receptor activity; alters calcium influx
Other sulfonatesVariable; often less selectiveGeneral sulfonate activity
Compounds without difluorocyclobutyl groupTypically lower metabolic stabilityLess effective in receptor modulation

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQZBURCGQHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3,3-difluorocyclobutyl)methanol (500 mg, 4.09 mmol, 1.00 equiv), triethylamine (662.6 mg, 6.55 mmol, 1.60 equiv), and 4-dimethylaminopyridine (750 mg, 6.14 mmol, 1.50 equiv) in CH2Cl2 (5 mL) under argon at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.01 g, 5.30 mmol, 1.30 equiv) in portions. The resulting mixture was stirred overnight at ambient temperature. The mixture was then diluted with H2O (20 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were dried with anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified using flash column chromatography (silica gel, EtOAc/Hexanes (1:5)) to yield 1.1 g (97%) of a light yellow oil. 1H-NMR (300 MHz, CDCl3): δ ppm 7.77 (d, J=7.6 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 4.03 (d, J=6.5 Hz, 2H), 2.75-2.50 (m, 2H), 2.50-2.36 (m, 4H), 2.36-2.08 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
662.6 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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